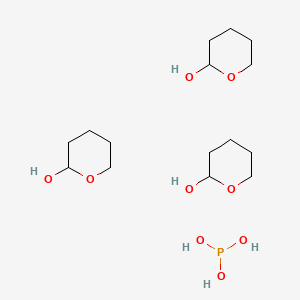
Oxan-2-ol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxan-2-ol, also known as 2-hydroxyoxane, is an organic compound with the molecular formula C4H8O2. It is a cyclic ether with a hydroxyl group attached to the second carbon atom. Phosphorous acid, also known as phosphonic acid, is an inorganic compound with the formula H3PO3. It is a diprotic acid, meaning it can donate two protons (H+ ions) in solution. The combination of Oxan-2-ol and phosphorous acid forms a unique compound with interesting chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxan-2-ol can be achieved through the cyclization of 1,4-butanediol under acidic conditions. The reaction involves the intramolecular nucleophilic substitution of the hydroxyl group, resulting in the formation of the cyclic ether.
Phosphorous acid is typically prepared by the hydrolysis of phosphorus trichloride (PCl3) with water or steam: [ \text{PCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3 \text{HCl} ]
Alternatively, it can be produced by the hydrolysis of phosphorus trioxide (P4O6): [ \text{P}_4\text{O}_6 + 6 \text{H}_2\text{O} \rightarrow 4 \text{H}_3\text{PO}_3 ]
Industrial Production Methods
On an industrial scale, phosphorous acid is produced by the controlled hydrolysis of phosphorus trichloride with water or steam. The reaction is exothermic and must be carefully managed to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
Oxan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Phosphorous acid is known for its reducing properties and can undergo oxidation to form phosphoric acid (H3PO4). It also participates in substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Major Products Formed
Oxidation of Oxan-2-ol: The oxidation of Oxan-2-ol with potassium permanganate results in the formation of 2-oxanone.
Reduction of Oxan-2-ol: The reduction of Oxan-2-ol with lithium aluminum hydride yields 1,4-butanediol.
Oxidation of Phosphorous Acid: The oxidation of phosphorous acid with strong oxidizing agents like hydrogen peroxide (H2O2) produces phosphoric acid.
Scientific Research Applications
Oxan-2-ol and phosphorous acid have a wide range of applications in scientific research:
Chemistry: Oxan-2-ol is used as a solvent and a reagent in organic synthesis. Phosphorous acid is used as a reducing agent and a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Phosphorous acid is used in the study of phosphorus metabolism and as a fungicide in agriculture.
Medicine: Phosphorous acid derivatives are investigated for their potential use in pharmaceuticals, particularly in the treatment of bone diseases.
Industry: Oxan-2-ol is used as a solvent in the production of polymers and resins. Phosphorous acid is used in the manufacture of phosphonates, which are used as scale inhibitors and corrosion inhibitors in water treatment.
Mechanism of Action
The mechanism of action of Oxan-2-ol involves its ability to act as a nucleophile in chemical reactions, where the hydroxyl group can participate in nucleophilic substitution and addition reactions.
Phosphorous acid exerts its effects through its reducing properties. It can donate electrons to other molecules, thereby reducing them. This property is utilized in various chemical reactions, including the reduction of metal ions and the synthesis of phosphonates.
Comparison with Similar Compounds
Similar Compounds
Oxan-2-one: A cyclic ether with a carbonyl group instead of a hydroxyl group.
Phosphoric Acid (H3PO4): A triprotic acid with three ionizable protons, compared to the diprotic nature of phosphorous acid.
Hypophosphorous Acid (H3PO2): A monoprotic acid with one ionizable proton.
Uniqueness
Oxan-2-ol is unique due to its cyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity. Phosphorous acid is unique due to its diprotic nature and strong reducing properties, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
94883-69-9 |
|---|---|
Molecular Formula |
C15H33O9P |
Molecular Weight |
388.39 g/mol |
IUPAC Name |
oxan-2-ol;phosphorous acid |
InChI |
InChI=1S/3C5H10O2.H3O3P/c3*6-5-3-1-2-4-7-5;1-4(2)3/h3*5-6H,1-4H2;1-3H |
InChI Key |
IQCRECSXLAZSSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)O.C1CCOC(C1)O.C1CCOC(C1)O.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
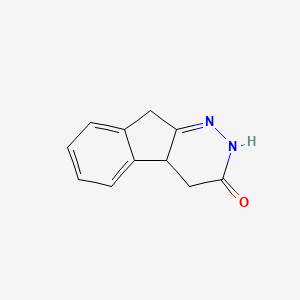
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
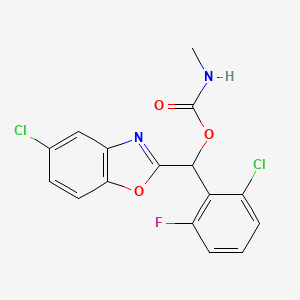
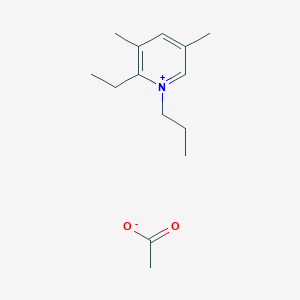
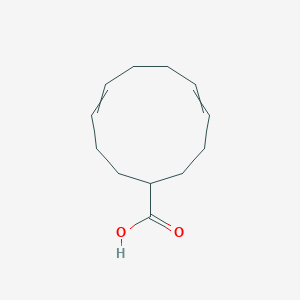
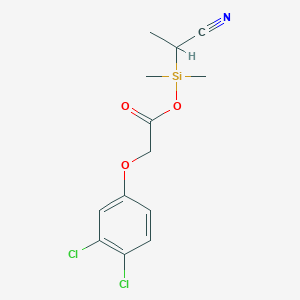
![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)

![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)
![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
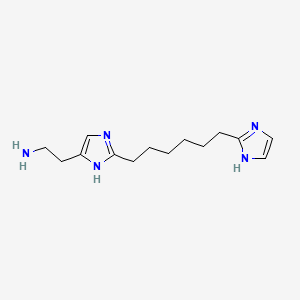

![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
